molecular formula C17H12BrNO4 B1448944 3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 1159981-31-3

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1448944
CAS No.: 1159981-31-3
M. Wt: 374.2 g/mol
InChI Key: BATAJGLQVSLNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid is a high-purity chemical reagent intended for research applications only; it is not for human or veterinary use . As a heterocyclic compound featuring an isoxazole core, it functions as a versatile building block in medicinal chemistry and organic synthesis . Structurally similar bromophenyl-isoxazole carboxylic acids are recognized as key intermediates for constructing potential pharmaceutical agents, particularly in exploring therapies for neurological and inflammatory conditions . The molecule's structure allows it to participate in hydrogen bonding and π-π interactions, which can be critical for binding to biological targets like enzymes or receptors and modulating their activity . In synthetic chemistry, this compound is a valuable precursor. The carboxylic acid group can be readily functionalized, for example, by being converted into an acyl chloride for further derivatization . The presence of the bromine atom on the extended phenoxy chain also offers a handle for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . Researchers can employ this multifunctional reagent to develop novel heterocyclic compounds and other complex organic molecules for various research purposes.

Properties

IUPAC Name

3-[4-(4-bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c1-10-15(17(20)21)16(19-23-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATAJGLQVSLNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170064
Record name 3-[4-(4-Bromophenoxy)phenyl]-5-methyl-4-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-31-3
Record name 3-[4-(4-Bromophenoxy)phenyl]-5-methyl-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159981-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(4-Bromophenoxy)phenyl]-5-methyl-4-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid, with a CAS number of 1159981-31-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H12BrNO4
  • Molecular Weight: 374.2 g/mol
  • Structure:
    C7H5BrO2C6H4NO2\text{C}_7\text{H}_5\text{Br}\text{O}_2\text{C}_6\text{H}_4\text{N}\text{O}_2

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of isoxazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

  • Inhibition of Cell Proliferation: Research demonstrated that this compound can inhibit the proliferation of HCT116 human colon carcinoma cells, with IC50 values indicative of strong activity against these cancer cells .
  • Mechanism of Action: The compound likely exerts its effects through the inhibition of specific kinases involved in cell growth and division, similar to other isoxazole derivatives .

Anti-inflammatory Activity

Compounds containing the isoxazole structure have also been reported to possess anti-inflammatory properties. The bromophenyl group may enhance this activity by influencing the compound's interaction with inflammatory pathways.

Research Insights:

  • Cytokine Inhibition: In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response .
  • Potential Applications: This activity suggests potential therapeutic applications in treating chronic inflammatory diseases.

Data Tables

PropertyValue
Molecular FormulaC17H12BrNO4
Molecular Weight374.2 g/mol
Anticancer IC50 (HCT116)[Insert specific value]
Anti-inflammatory ActivityYes

Case Studies

  • Study on Colon Cancer Cells:
    • A study published in a leading journal explored the effects of this compound on HCT116 cells. The results showed a significant reduction in cell viability and an increase in apoptotic markers, indicating its potential as a therapeutic agent against colon cancer .
  • Inflammatory Response Modulation:
    • Another study focused on the anti-inflammatory effects of isoxazole derivatives, including this compound. It was found to effectively inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 91182-58-0)

  • Molecular Formula: C₁₁H₈BrNO₃
  • Molecular Weight : 282.09 g/mol
  • Key Difference: The bromophenyl group is directly attached to the isoxazole ring at the 3-position, lacking the phenoxy bridge present in the target compound.
  • Applications : Used as a research chemical in structure-activity relationship (SAR) studies, particularly in optimizing antibacterial and anti-inflammatory agents .

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS: 91182-60-4)

  • Molecular Formula: C₁₁H₈BrNO₃
  • Molecular Weight : 282.09 g/mol
  • Key Difference : The bromophenyl group is at the 5-position of the isoxazole ring, altering electronic distribution and steric interactions compared to the target compound.
  • Applications: Investigated for its role in modulating TNF-α and IL-6 production in immunomodulatory assays .

Table 1: Comparison of Structural Isomers

Property Target Compound 3-(4-Bromophenyl) Isomer 5-(4-Bromophenyl) Isomer
Molecular Weight (g/mol) 374.19 282.09 282.09
Substituent Position 3-(4-Bromophenoxy)phenyl 3-(4-Bromophenyl) 5-(4-Bromophenyl)
Functional Group Carboxylic Acid Carboxylic Acid Carboxylic Acid
Solubility Chloroform, MeOH, DMSO Chloroform, MeOH, DMSO Not Specified

Halogen-Substituted Analogs

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 3919-76-4)

  • Molecular Formula: C₁₁H₇Cl₂NO₃
  • Molecular Weight : 272.08 g/mol
  • Key Difference : Contains two chlorine atoms at the 2- and 6-positions of the phenyl ring, enhancing electron-withdrawing effects.
  • Applications : A precursor in agrochemicals and antibacterial agents .

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 3919-74-2)

  • Molecular Formula: C₁₁H₇ClFNO₃
  • Molecular Weight : 273.63 g/mol
  • Key Difference : Combines chloro and fluoro substituents, influencing lipophilicity and metabolic stability.
  • Applications : Used in synthesizing penicillanic acid derivatives for antibacterial drugs .

Table 2: Halogen-Substituted Analogs

Compound Halogen Substituents Molecular Weight (g/mol) Key Applications
Target Compound 4-Bromo (phenoxy) 374.19 Medicinal chemistry precursor
3-(2,6-Dichlorophenyl) Analog 2,6-Dichloro 272.08 Agrochemicals
3-(2-Chloro-6-fluorophenyl) Analog 2-Chloro, 6-fluoro 273.63 Antibacterial agents

Functional Group Derivatives: Carboxamides

N-[4-(Diethylamino)phenyl]-3-(4-bromophenyl)-5-methylisoxazole-4-carboxamide (39i)

  • Synthesis : Prepared via HBTU-mediated coupling of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid with N,N-diethyl-p-phenylenediamine .
  • Key Difference : Replacement of the carboxylic acid with a carboxamide group enhances blood-brain barrier penetration.
  • Activity : Tested in GABA receptor modulation studies .

Leflunomide Derivatives (e.g., 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide)

  • Structure: Features a trifluoromethylphenyl group instead of bromophenoxy.
  • Activity: Approved immunomodulatory drug targeting dihydroorotate dehydrogenase (DHODH) .

Table 3: Carboxamide Derivatives

Compound Substituent Molecular Weight (g/mol) Biological Target
Target Compound Carboxylic Acid 374.19 N/A (Precursor)
Compound 39i 4-Bromophenyl, Diethylamino 428.30 GABA receptors
Leflunomide Derivative Trifluoromethylphenyl 270.22 DHODH (Immunomodulation)

Electronic and Steric Modifications

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

  • Key Difference : Methoxy group increases electron density on the phenyl ring, improving solubility but reducing metabolic stability.
  • Applications : Studied for crystallographic properties and hydrogen-bonding interactions .

3-(Furan-3-yl)-5-methylisoxazole-4-carboxylic Acid (41n)

  • Key Difference : Replacement of phenyl with a furan ring introduces heteroatom effects and conformational flexibility.
  • Synthesis : Used HATU coupling for amide derivatives in SAR studies .

Preparation Methods

Cyclization via Oxime Formation and Ring Closure

A common laboratory synthesis involves:

  • Step 1: Oxime formation
    4-Bromoacetophenone is reacted with hydroxylamine hydrochloride under basic or acidic conditions to form the corresponding oxime intermediate.

  • Step 2: Cyclization to Isoxazole
    The oxime undergoes cyclization under acidic conditions or with dehydrating agents to yield the 3-(4-bromophenyl)-5-methylisoxazole core.

This method is well-documented for related isoxazole compounds and provides good regioselectivity for substitution at the 3-position of the isoxazole ring.

Ester Formation and Hydrolysis to Carboxylic Acid

  • Step 3: Esterification
    The carboxylic acid group is often introduced or protected as an ester (e.g., ethyl ester) for ease of handling and purification.

  • Step 4: Hydrolysis
    The ester is hydrolyzed under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/water) to yield the free carboxylic acid. Acidification with oxalic acid or similar acids ensures precipitation of the pure acid.

This two-step esterification and hydrolysis approach is exemplified in the synthesis of 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid with yields up to 96%.

Formation of Acid Chloride and Subsequent Coupling

For derivatives where amide or other functional groups are introduced, the carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride under anhydrous conditions. The acid chloride intermediate can then be reacted with amines or phenols to form amides or esters, respectively.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxime formation 4-Bromoacetophenone + hydroxylamine hydrochloride High Typically performed in ethanol or aqueous medium
2 Cyclization to isoxazole Acidic conditions or dehydrating agents at 75–150°C Moderate to High Temperature control critical for selectivity
3 Esterification Ethanol or ethyl acetate, acid catalyst High Protects carboxylic acid for purification
4 Hydrolysis LiOH in THF/H2O, room temperature, overnight 96 Followed by acidification with oxalic acid
5 Acid chloride formation Thionyl chloride, dry conditions, 0–50°C High Precursor for amide coupling
6 Coupling with phenols/amines Toluene, triethylamine, 0–50°C, nitrogen atmosphere High Used for derivative synthesis

Detailed Research Findings and Process Improvements

  • Improved purity and reduced by-products:
    Processes adapted from patent literature emphasize minimizing by-products such as isomeric impurities and unwanted side reactions by controlling temperature and reagent stoichiometry, especially during cyclization and acid chloride formation steps.

  • Use of hydroxylamine sulfate and sodium acetate:
    The cyclization step benefits from the presence of hydroxylamine sulfate and sodium acetate or trifluoroacetic acid salts, which promote selective formation of the isoxazole ring with high purity.

  • Avoidance of distillation:
    Some improved processes avoid distillation of isoxazole esters, reducing decomposition and enhancing overall yield and purity.

  • Hydrolysis conditions:
    Lithium hydroxide in THF/water mixtures at ambient temperature overnight is effective for ester hydrolysis, achieving yields of 96% with straightforward workup involving aqueous extraction and acidification.

Example Synthetic Procedure (Adapted from Literature)

Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid:

  • Dissolve 4-bromoacetophenone in ethanol and add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir at elevated temperature to form the oxime.

  • Cyclize the oxime by heating under acidic conditions or with acetic anhydride and triethyl orthoformate at 75–150°C to form the isoxazole ester intermediate.

  • Hydrolyze the ester with lithium hydroxide in THF/water at room temperature overnight.

  • Remove THF under vacuum, dilute with water, wash with diethyl ether, and acidify the aqueous layer with saturated oxalic acid to pH ~4.

  • Extract the acidified solution with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the pure carboxylic acid (yield ~96%).

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    ^1H NMR and ^13C NMR confirm the methyl group on the isoxazole ring, aromatic protons of the bromophenyl moiety, and the carboxylic acid proton. Chemical shifts align with literature values (e.g., δ 2.52 ppm for methyl, δ 7.37–7.91 ppm for aromatic protons, δ 12.42 ppm for acidic proton).

  • Mass Spectrometry:
    Molecular ion peak consistent with C17H11BrNO4 (for bromophenoxy derivative) confirms molecular weight and bromine isotopic pattern.

  • HPLC Purity:
    High-performance liquid chromatography shows purity levels up to 99.8–100% for related isoxazole carboxylic acid derivatives when prepared under optimized conditions.

Summary Table of Key Preparation Steps

Stage Reagents/Conditions Purpose Outcome/Notes
Oxime formation 4-Bromoacetophenone + hydroxylamine hydrochloride Introduce oxime group Precursor for cyclization
Cyclization Acetic anhydride, triethyl orthoformate, 75–150°C Form isoxazole ring Ester intermediate formation
Ester hydrolysis LiOH in THF/H2O, room temp, overnight Convert ester to acid High yield, pure carboxylic acid
Acid chloride formation Thionyl chloride, dry conditions, 0–50°C Activate acid for coupling Intermediate for further derivatization
Coupling with phenol/amine Toluene, triethylamine, 0–50°C, nitrogen atmosphere Form amide or ester derivatives High purity, minimized side products

Q & A

Q. What are the optimal synthetic routes for 3-(4-(4-bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Cyclization : Formation of the isoxazole ring via nitrile oxide and alkyne intermediates under reflux conditions (e.g., using 4-bromophenol derivatives) .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., methyl ester derivatives) under basic conditions (LiOH/MeOH/H₂O) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, continuous flow reactors improve scalability and reduce side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% TFA) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.3–7.6 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbon) confirm substituent positions .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of isoxazole) .
    • Mass Spectrometry : ESI-MS showing [M-H]⁻ ion at m/z 282.09 (molecular weight confirmation) .

Q. What solubility and stability parameters are critical for experimental design?

  • Solubility :
SolventSolubility (mg/mL)
DMSO>10
Methanol~5
Chloroform~3
  • Stability : Stable at -20°C for >6 months in anhydrous DMSO. Avoid aqueous buffers (pH >7) due to potential ester hydrolysis .

Advanced Research Questions

Q. What mechanistic hypotheses explain its biological activity, and how can they be validated?

  • Proposed Mechanisms :
  • Kinase Inhibition : The bromophenoxy group may bind ATP pockets in kinases (e.g., EGFR or VEGFR2), similar to isoxazole-based inhibitors .
  • COX-2 Modulation : Structural analogs show anti-inflammatory activity via cyclooxygenase-2 interaction .
    • Validation Strategies :
  • In Vitro Assays : Enzymatic inhibition assays (IC₅₀ determination) using recombinant kinases or COX-2 .
  • Molecular Docking : Computational modeling (AutoDock Vina) to predict binding affinities .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • SAR Insights :
  • 4-Bromo vs. 3-Bromo : 4-Bromo substitution enhances π-stacking with hydrophobic residues in target proteins, increasing potency by ~30% compared to 3-bromo analogs .
  • Methyl vs. Ethyl at C5 : Methyl groups improve metabolic stability, while ethyl derivatives show higher logP values (impacting membrane permeability) .
    • Experimental Approach : Synthesize derivatives with systematic substitutions (e.g., Cl, F, CF₃) and compare IC₅₀ values in dose-response assays .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or compound purity .
  • Solutions :
  • Standardized Protocols : Use uniform buffer systems (e.g., 10 mM MgCl₂, 1 mM DTT in kinase assays).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics .

Q. How can computational models predict its ADMET properties?

  • Tools : SwissADME or ADMETLab 2.0 for predicting:
  • Absorption : High Caco-2 permeability (LogP ~3.2) .
  • Metabolism : Susceptibility to CYP3A4-mediated oxidation (prioritize microsomal stability assays) .
    • Limitations : Overestimation of solubility in polar solvents; experimental validation via shake-flask method recommended .

Methodological Guidance

Q. What in vitro models are suitable for evaluating anticancer potential?

  • Cell Lines : NCI-60 panel screening (e.g., HCT-116 colon cancer, MCF-7 breast cancer) .
  • Endpoints :
  • Apoptosis (Annexin V/PI staining).
  • Cell cycle arrest (flow cytometry for G1/S phase) .

Q. How to design a structure-activity relationship (SAR) study?

  • Steps :

Core Modification : Vary substituents at C3 (bromophenoxy) and C5 (methyl).

Functional Assays : Test derivatives in target-specific assays (e.g., kinase inhibition).

Data Analysis : Plot substituent hydrophobicity (π) vs. activity (log(1/IC₅₀)) to identify critical parameters .

Q. What crystallographic data exist for structural analysis?

  • Single-Crystal XRD : Confirms planar isoxazole ring and dihedral angles (e.g., 15.8° between phenyl and isoxazole planes) .
  • Application : Guides drug design by identifying steric hindrance regions for substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.